3-butyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-BUTYL-7-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-7-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and coupling reactions such as Suzuki or Heck coupling.
Construction of the Quinazoline Core: This can be done through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization.
Attachment of the Butyl Group: This is typically achieved through alkylation reactions using butyl halides or butyl Grignard reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-7-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline diones with additional oxygen functionalities, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-BUTYL-7-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and oxadiazole groups are likely to play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Oxadiazole Derivatives: Compounds such as oxadiazole-based pesticides and pharmaceuticals.
Fluorophenyl Compounds: Various fluorophenyl-containing drugs and materials.
Uniqueness
3-BUTYL-7-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the butyl group, fluorophenyl group, and oxadiazole ring in a single molecule allows for versatile interactions and applications that are not commonly found in other compounds.
Properties
Molecular Formula |
C20H17FN4O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-butyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C20H17FN4O3/c1-2-3-10-25-19(26)15-9-6-13(11-16(15)22-20(25)27)18-23-17(24-28-18)12-4-7-14(21)8-5-12/h4-9,11H,2-3,10H2,1H3,(H,22,27) |
InChI Key |
OOWLVBDNAZTJKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)NC1=O |
Origin of Product |
United States |
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